维生素F

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vitamin F is not a traditional vitamin but a term for two essential fatty acids: alpha-linolenic acid (ALA) and linoleic acid (LA). These are omega-3 and omega-6 fatty acids respectively, which can be found in many plant-based food sources such as oils, nuts, and seeds . Your body needs these fatty acids to function properly, and they play an important role in keeping your body running smoothly .

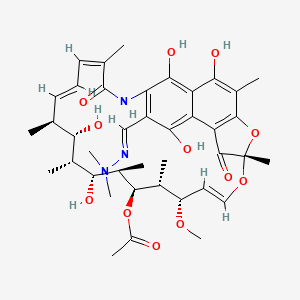

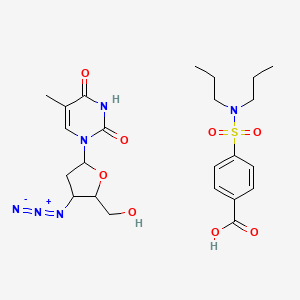

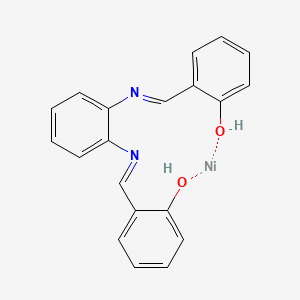

Molecular Structure Analysis

The molecular structures of ALA and LA, the two components of Vitamin F, are well-established. Both are polyunsaturated fatty acids, with ALA being an omega-3 fatty acid and LA being an omega-6 fatty acid .

Chemical Reactions Analysis

The chemical reactions involving Vitamin F are complex and involve multiple pathways in the body. These fatty acids are involved in various bodily processes, including the regulation of blood pressure, blood clotting, immune system responses, and other major body functions .

科学研究应用

Maintaining Cell Membrane Structure

Vitamin F plays a crucial role in maintaining the structure, flexibility, and fluidity of cell membranes . This is important for the proper functioning of cells and the overall health of tissues and organs.

Energy Production and Storage

Vitamin F is involved in the production and storage of energy . It helps in the metabolism of fats, which are a major source of energy for the body.

Brain and Retina Function

Vitamin F ensures the normal growth and function of the brain and retina . It is essential for cognitive development and visual acuity.

Regulation of Inflammatory Processes

Vitamin F has a role in regulating inflammatory processes . It can help control the body’s response to injury or infection, and may be beneficial in conditions characterized by chronic inflammation.

Neurotransmitter Synthesis and Signaling

Vitamin F influences neurotransmitter synthesis and signaling . Neurotransmitters are chemicals that transmit signals in the nervous system. Vitamin F’s role in this process can impact mood, sleep, appetite, and other physiological functions.

Prevention of Chronic Diseases

Vitamin F can help prevent chronic diseases, such as cardiovascular disease, hypertension, and rheumatoid arthritis . By supporting overall health and well-being, Vitamin F can contribute to disease prevention.

作用机制

Target of Action

Vitamin F, also known as essential fatty acids (EFAs), primarily targets the cell membranes throughout the body. It consists of two essential fatty acids: alpha-linolenic acid (ALA), an omega-3 fatty acid, and linoleic acid (LA), an omega-6 fatty acid . These fatty acids are integral to the structure, flexibility, and fluidity of cell membranes .

Biochemical Pathways

It is known that the body can convert ala into eicosapentaenoic acid (epa) and docosahexaenoic acid (dha), which are anti-inflammatory omega-3 fatty acids . This conversion mainly occurs in the liver . These converted fatty acids play crucial roles in human health, including maintaining the structure of cell membranes, producing and storing energy, ensuring normal growth and function of the brain and retina, regulating inflammatory processes, influencing neurotransmitter synthesis and signaling, and preventing chronic diseases .

Pharmacokinetics

It is known that these essential fatty acids must be obtained from the diet as the body cannot synthesize them . Once ingested, they are absorbed and transported to various tissues where they are incorporated into cell membranes and serve various functions .

Result of Action

The action of Vitamin F results in numerous health benefits. It helps maintain a healthy skin barrier, increase hydration, and boost overall skin health and resilience . It also plays a crucial role in normal growth, vision, and brain development . Moreover, it has been associated with reduced inflammation, improved cardiac health, mental health support, and controlled blood sugar .

Action Environment

The action of Vitamin F can be influenced by various environmental factors. For instance, dietary intake of foods rich in these essential fatty acids can significantly impact their levels in the body . Furthermore, certain health conditions may alter the metabolism and utilization of these fatty acids. For example, people who follow a vegan diet may need higher ALA amounts to avoid deficiency .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Vitamin F involves the conversion of linoleic acid into its two major components, alpha-linolenic acid and gamma-linolenic acid. These two components are then esterified with glycerol to form the triglyceride form of Vitamin F.", "Starting Materials": [ "Linoleic acid", "Glycerol" ], "Reaction": [ "Linoleic acid is first converted into alpha-linolenic acid and gamma-linolenic acid through a process called desaturation.", "The two components are then esterified with glycerol through a process called transesterification to form the triglyceride form of Vitamin F.", "The resulting triglyceride form of Vitamin F can then be purified and used for various applications." ] } | |

CAS 编号 |

11006-87-4 |

产品名称 |

VITAMIN F |

分子式 |

C7H12N2O2 |

分子量 |

0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。